molecular formula C14H12Cl2N2O2 B13095554 Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate

Cat. No.: B13095554
M. Wt: 311.2 g/mol
InChI Key: ZEKJMXQYKVMYPG-UHFFFAOYSA-N
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Description

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate is an organic compound with the molecular formula C14H12Cl2N2O2. This compound is known for its unique structure, which includes a benzoate ester linked to a dichloropyridinylmethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dichloropyridinylmethylamine Intermediate: This step involves the reaction of 2,6-dichloropyridine with formaldehyde and ammonia to form the intermediate 2,6-dichloropyridin-3-ylmethylamine.

    Esterification Reaction: The intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate.

    2,6-Dichloropyridine: Another precursor used in the synthesis.

    Methyl 2-(((2-chloropyridin-3-yl)methyl)amino)benzoate: A similar compound with one chlorine atom.

Uniqueness

This compound is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

methyl 2-[(2,6-dichloropyridin-3-yl)methylamino]benzoate

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-14(19)10-4-2-3-5-11(10)17-8-9-6-7-12(15)18-13(9)16/h2-7,17H,8H2,1H3

InChI Key

ZEKJMXQYKVMYPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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